N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-8-quinolinylglycinamide
Description
N²-(3-Chlorophenyl)-N²-(phenylsulfonyl)-N¹-8-quinolinylglycinamide is a structurally complex glycinamide derivative featuring:
- A 3-chlorophenyl group at the N² position, contributing halogen-mediated hydrophobic interactions.
- A phenylsulfonyl moiety at the same N² position, enhancing hydrogen-bonding and sulfonamide-based bioactivity.
This compound’s unique architecture positions it as a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors sensitive to sulfonyl and quinoline functionalities. Its synthesis typically involves multi-step reactions, including sulfonylation of intermediate amines and coupling with quinoline derivatives under basic conditions .
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3-chloroanilino]-N-quinolin-8-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O3S/c24-18-9-5-10-19(15-18)27(31(29,30)20-11-2-1-3-12-20)16-22(28)26-21-13-4-7-17-8-6-14-25-23(17)21/h1-15H,16H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXIUOXTKZDOFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC3=C2N=CC=C3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90974701 | |
| Record name | 2-[(Benzenesulfonyl)(3-chlorophenyl)amino]-N-(quinolin-8-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90974701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5927-59-3 | |
| Record name | 2-[(Benzenesulfonyl)(3-chlorophenyl)amino]-N-(quinolin-8-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90974701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural analogs and their functional distinctions:
Structural and Functional Analysis
- Electron-Withdrawing vs. Electron-Donating Groups : The 3-chlorophenyl group in the parent compound enhances electrophilicity, favoring nucleophilic attack in enzymatic active sites. In contrast, analogs with methoxy or methyl groups (e.g., 4-methoxyphenyl in ) exhibit diminished reactivity due to electron-donating effects .
- Sulfonyl Group Positioning : The phenylsulfonyl moiety in the parent compound provides stronger hydrogen-bond acceptor capacity than methylsulfonyl or tosyl analogs (e.g., ), improving target specificity .
- Quinoline Substitutions: The 8-quinolinyl group’s planar structure facilitates DNA intercalation, whereas piperidinyl or cyano-substituted quinolines () alter steric compatibility with topoisomerase enzymes .
Research Implications
The parent compound’s hybrid sulfonyl-quinoline design offers a versatile scaffold for optimizing pharmacokinetic and pharmacodynamic properties. Future studies should explore:
- Metabolic Stability: Introducing fluorine or deuterium at the quinoline C-2 position (as in ) to mitigate oxidative degradation.
- Selectivity Profiling : Comparative molecular docking studies against isoforms (e.g., EGFR vs. HER2) to elucidate substituent-driven selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
